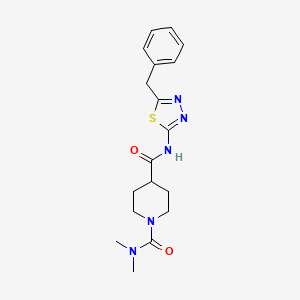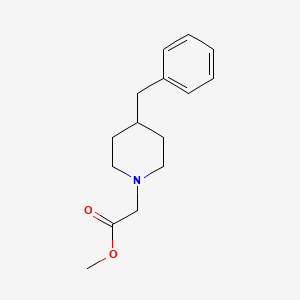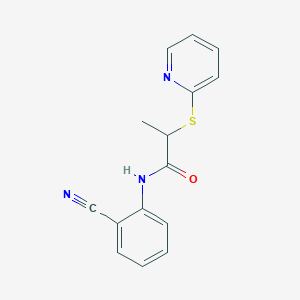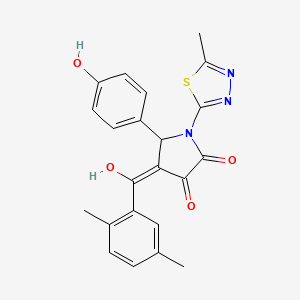![molecular formula C15H9BrN4O B5387620 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5387620.png)
7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a bromophenyl and a furan substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step might involve a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable catalyst.
Attachment of the furan ring: This could be done via a Friedel-Crafts acylation or another suitable method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while substitution of the bromine atom could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the triazolopyrimidine core is particularly interesting for its potential interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for their ability to modulate specific biological pathways involved in disease processes.
Industry
Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological activity. Generally, compounds with a triazolopyrimidine core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The bromophenyl and furan substituents might enhance these interactions by providing additional binding sites or influencing the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the bromine atom, which might affect its reactivity and biological activity.
7-(4-chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and interactions.
7-(4-bromophenyl)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of both a bromophenyl group and a furan ring in 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine makes it unique compared to its analogs
Properties
IUPAC Name |
7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKREBJHVKGXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5387564.png)

![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5387575.png)
![1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B5387576.png)
![N-{4-[(4-phenyl-1-phthalazinyl)oxy]phenyl}acetamide](/img/structure/B5387584.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-alaninamide](/img/structure/B5387592.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5387601.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5387602.png)
![N,N-diethyl-4-[(furan-2-ylmethylamino)methyl]aniline;hydrochloride](/img/structure/B5387614.png)
![3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5387617.png)
![Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate](/img/structure/B5387627.png)


